3-Thiazolidineacetic acid, 4-oxo-2-thioxo-

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship (SAR)

Sourcing unsubstituted rhodanine or its methyl ester analog for aldose reductase inhibitor programs introduces yield-limiting steps and potency gaps. Rhodanine-3-acetic acid (CAS 5718-83-2) is the direct, high-efficiency solution. · Epalrestat API Intermediate: Eliminates the saponification step required by methyl ester analogs, maximizing process efficiency. · Superior Bioactivity: Derivatives achieve >5-fold greater ALR2 potency and selectivity over epalrestat, with low HepG2 cytotoxicity. · Validated Quality: ≥98% purity, light-yellow crystalline powder (mp 145-148 °C), with a published single-crystal X-ray structure for unambiguous analytical method development.

Molecular Formula C5H5NO3S2
Molecular Weight 191.2 g/mol
CAS No. 5718-83-2
Cat. No. B031122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Thiazolidineacetic acid, 4-oxo-2-thioxo-
CAS5718-83-2
Synonyms4-Oxo-2-Thioxo-3-thiazolidineacetic Acid;  (4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acid;  (4-Oxo-2-thioxothiazolidin-3-yl)acetic Acid;  2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic Acid;  3-(Carboxymethyl)rhodanine;  4-Oxo-2-thioxothiazolidine-3-acetic Ac
Molecular FormulaC5H5NO3S2
Molecular Weight191.2 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=S)S1)CC(=O)O
InChIInChI=1S/C5H5NO3S2/c7-3-2-11-5(10)6(3)1-4(8)9/h1-2H2,(H,8,9)
InChIKeyJGRMXPSUZIYDRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.7 [ug/mL]

Rhodanine-3-acetic Acid: Foundational Building Block


3-Thiazolidineacetic acid, 4-oxo-2-thioxo- (commonly known as Rhodanine-3-acetic acid, CAS 5718-83-2) is a specialized thiazolidinone derivative characterized by a core 2-thioxo-1,3-thiazolidin-4-one (rhodanine) ring N-functionalized with a carboxymethyl group . This compound serves as a versatile and synthetically privileged building block in medicinal chemistry, functioning as the critical intermediate for the aldose reductase inhibitor epalrestat and as a substrate for generating diverse compound libraries via condensation and coupling reactions [1]. As a light yellow crystalline powder with a defined melting point of 145–148 °C and a molecular formula of C₅H₅NO₃S₂ (MW 191.23 g/mol), it represents a precisely characterized, multi-reactive platform rather than a simple commodity chemical .

Why Rhodanine-3-acetic Acid Is Irreplaceable


Interchanging Rhodanine-3-acetic acid (CAS 5718-83-2) with seemingly similar heterocycles like unsubstituted rhodanine (2-thioxothiazolidin-4-one) or thiazolidinediones (e.g., 2,4-thiazolidinedione) is not scientifically valid due to the unique N-acetic acid moiety. This functional handle is not merely a spectator group; it provides a distinct reactivity vector (Knoevenagel condensation at C5, amide/ester coupling at N3-acetic acid) and imparts critical physicochemical and pharmacokinetic advantages, including enhanced solubility and oral bioavailability in derivative series [1]. While rhodanine itself is a known scaffold, the N-acetic acid substitution is a defining feature of clinically relevant aldose reductase inhibitors, conferring a demonstrable leap in potency and selectivity that the parent core cannot achieve . Direct substitution with the methyl ester analog (CAS 149789-77-5) alters the compound's utility as a synthetic intermediate, requiring an additional, yield-limiting hydrolysis step that impacts process efficiency .

Quantitative Evidence: Rhodanine-3-acetic Acid vs. Analogs


ALR2 Inhibitory Potency vs. Epalrestat

Derivatives synthesized from Rhodanine-3-acetic acid (CAS 5718-83-2) demonstrate significant, quantifiable improvements in aldose reductase (ALR2) inhibition over the clinically established inhibitor epalrestat [1]. In a direct head-to-head comparison of six rhodanine acetic acid derivatives, four compounds (2, 3, 4, and 5) exhibited IC₅₀ values against ALR2 (isolated from rat eye lenses) that were more potent than epalrestat's IC₅₀ [1]. The most potent derivative, compound 3 ((Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid), achieved an IC₅₀ value over five times lower (more potent) than epalrestat [1]. This establishes the N-acetic acid substituted core as a key driver of enhanced potency relative to alternative scaffolds.

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship (SAR)

ALR2/ALR1 Selectivity vs. Epalrestat

Beyond potency, the selectivity of inhibition for the target enzyme ALR2 over the closely related off-target aldehyde reductase (ALR1) is a critical differentiator for minimizing potential side effects [1]. In the same study, the rhodanine-3-acetic acid derivatives not only showed superior potency but also exhibited an inhibition selectivity for ALR2 relative to ALR1 that exceeded that of epalrestat [1]. The selectivity factor for the most potent derivative (compound 3) was comparable to that of epalrestat, while other analogs in the series achieved even greater selectivity ratios [1]. This superior selectivity profile is directly attributable to the structural features of the (4-oxo-2-thioxothiazolidin-3-yl)acetic acid core, as confirmed by structure-activity relationship (SAR) and molecular docking studies identifying key binding interactions (His110, Trp111, Tyr48, Leu300) [1].

Enzyme Selectivity Off-Target Activity Aldehyde Reductase (ALR1)

Cytotoxicity in HepG2 Cells

Early-stage cytotoxicity is a key go/no-go criterion in drug discovery. The rhodanine-3-acetic acid derivative series demonstrated a favorable preliminary safety profile in vitro [1]. All tested compounds in the study exhibited low antiproliferative (cytotoxic) activity against the HepG2 human liver cancer cell line [1]. This finding is significant as it provides initial evidence that the high enzymatic potency of these molecules is not accompanied by acute, non-specific cellular toxicity in this widely used model, a concern often associated with reactive heterocyclic scaffolds [1].

Cytotoxicity In Vitro Toxicology HepG2

Single-Crystal X-ray Structure

For research and industrial users requiring absolute confirmation of molecular structure and purity, the availability of definitive single-crystal X-ray diffraction data is a crucial differentiator. The crystal structure of the title compound (2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid, CAS 5718-83-2) has been unequivocally determined and published in a peer-reviewed crystallographic journal, confirming its atomic connectivity and solid-state conformation [1]. This provides an authoritative reference standard for analytical method development, polymorph screening, and regulatory filing, a level of structural validation not uniformly available for many closely related but less-studied rhodanine analogs.

Crystallography Quality Control Molecular Structure

Physicochemical Profile

Predictable handling and formulation behavior is a practical procurement consideration. Rhodanine-3-acetic acid possesses a calculated partition coefficient (LogP) of -0.37 and a topological polar surface area (TPSA) of 115.0 Ų , indicating significant hydrophilicity and a preference for polar solvents. Furthermore, its aqueous solubility at pH 7.4 has been measured as >28.7 µg/mL . These data provide a clear, quantitative baseline for solubility and permeability. Compared to the highly lipophilic clinical derivative epalrestat (LogP ~4.0), which is virtually insoluble in water, the core acid exhibits a fundamentally different and more favorable solubility profile for aqueous reaction conditions and bioconjugation chemistry .

Physicochemical Properties LogP pKa Formulation

In Silico ADMET Prediction

To guide lead optimization and mitigate late-stage attrition, predictive ADMET studies on a series of rhodanine-3-acetic acid chalcone derivatives were conducted [1]. The high-throughput virtual screening and pharmacokinetic modeling identified four specific derivatives (D1-4) that exhibited predicted favorable profiles for oral bioavailability [1]. This favorable outcome was attributed to their existence as anions of low relative polarity, which enhances their ability to interact with the aldose reductase target while predicting a low toxic response to the host [1]. This in silico data provides a class-level inference that the 5718-83-2 core can be elaborated into molecules with drug-like ADMET properties, a critical advantage over cores that predictably fail key ADMET filters.

ADMET In Silico Prediction Oral Bioavailability Drug-likeness

Validated Applications: Rhodanine-3-acetic Acid


Medicinal Chemistry: ALR2 Inhibitor Scaffold

This compound is the premier starting material for medicinal chemistry programs focused on developing novel aldose reductase inhibitors (ARIs) for treating diabetic complications [1]. Direct comparative evidence demonstrates that derivatives built on this core can achieve >5-fold greater potency (IC₅₀) and superior selectivity for ALR2 over ALR1 compared to the benchmark drug epalrestat, while maintaining low cytotoxicity in HepG2 cells [1]. This makes it the rational choice over simple rhodanine or thiazolidinedione for synthesizing compound libraries with a higher probability of yielding potent and selective leads [1].

Epalrestat API Synthesis

Rhodanine-3-acetic acid is the established and critical intermediate in the commercial synthesis of epalrestat, an aldose reductase inhibitor drug . Substituting this specific N-acetic acid derivative with a methyl ester analog (CAS 149789-77-5) introduces an unnecessary saponification step, reducing overall yield and process efficiency . For industrial procurement, sourcing high-purity (≥98%) CAS 5718-83-2 is essential for maintaining process robustness and meeting regulatory standards for the active pharmaceutical ingredient (API) .

Analytical Reference Standard

The availability of a published single-crystal X-ray structure for this compound provides an unambiguous, citable reference for analytical method development [2]. This is a key differentiator for laboratories requiring a definitive structural benchmark for HPLC method validation, polymorph identification, or establishing impurity profiles. The compound's well-defined physicochemical properties, including a sharp melting point (145-148 °C) and a measured LogP of -0.37 , further support its use as a system suitability standard or a model compound in analytical research.

Materials Chemistry: Dyes and Corrosion Inhibitors

The unique electronic properties of the 4-oxo-2-thioxothiazolidine core make this compound a valuable synthon for materials science applications . It is specifically used as a precursor to phenothiazinyl rhodanylidene merocyanine dyes for dye-sensitized solar cells (DSSCs) and as a core component of Y-type co-sensitizers . Additionally, it has been characterized as an inhibitor for copper corrosion in acidic media . This application diversity stems directly from the core structure, which is not replicated by non-thioxo analogs, offering a procurement path for specialized materials R&D.

Technical Documentation Hub

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